molecular formula C11H15F2N B3074602 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine CAS No. 1021031-80-0

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine

Cat. No.: B3074602
CAS No.: 1021031-80-0
M. Wt: 199.24 g/mol
InChI Key: MQNAMFCVKSDWJI-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine is a fluorinated aromatic amine characterized by a branched aliphatic chain (3-methylbutan-1-amine) attached to a 3,4-difluorophenyl group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-methylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-7(2)5-11(14)8-3-4-9(12)10(13)6-8/h3-4,6-7,11H,5,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNAMFCVKSDWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC(=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine can be achieved through several routes. One common method involves the reduction of 1-(3,4-difluorophenyl)-3-nitropropan-1-one using biocatalytic approaches. For instance, Candida parapsilosis has been shown to effectively reduce this ketone to the corresponding amine with high enantioselectivity . Industrial production methods often employ similar biocatalytic processes due to their efficiency and selectivity.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amine Group

The primary amine group participates in reactions typical of aliphatic amines:

Reaction Type Reagents/Conditions Products Yield Reference
Acylation Acetyl chloride, NaOH, RTNN-Acetyl derivative85%
Alkylation Methyl iodide, K₂CO₃, DMF, 80°CNN-Methylated secondary amine72%
Schiff Base Formation Benzaldehyde, EtOH, refluxImine derivative68%

Key Observations :

  • Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.

  • Steric hindrance from the 3-methylbutan chain slightly reduces alkylation yields compared to linear amines .

Electrophilic Aromatic Substitution (EAS)

The 3,4-difluorophenyl group directs EAS reactions to specific positions:

Reaction Type Reagents/Conditions Substitution Pattern Yield Reference
Nitration HNO₃/H₂SO₄, 0°CPara- to fluorine (minor meta product)60%
Sulfonation H₂SO₄, SO₃, 50°COrtho-fluorine substitution55%

Mechanistic Insight :

  • Fluorine’s -I effect deactivates the ring but directs incoming electrophiles to positions with residual electron density.

  • Steric effects from the branched chain minimally influence regioselectivity in EAS.

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed reactions:

Reaction Type Catalyst/Base Coupling Partner Yield Reference
Suzuki-Miyaura Pd(PPh₃)₄, NaHCO₃, dioxane/H₂OAryl boronic acids78%
Buchwald-Hartwig Pd₂(dba)₃, XantPhos, Cs₂CO₃Aryl halides (C–N bond formation)65%

Optimization Notes :

  • Microwave-assisted Suzuki couplings reduce reaction times (15 min vs. 12 hr) with comparable yields .

  • Electron-deficient aryl partners exhibit higher reactivity due to enhanced oxidative addition.

Oxidation

  • Reagent : KMnO₄/H₂O, acidic conditions

  • Product : 3,4-Difluorophenyl ketone (R CO\text{R CO})

  • Yield : 40% (partial over-oxidation observed)

Reduction

  • Reagent : H₂/Pd-C, EtOH

  • Product : Deaminated alkane (minor) or amine retention with ring hydrogenation (major)

  • Yield : 90% (selective C–N bond preservation under mild H₂ pressure)

Comparative Reactivity Analysis

Structural Feature Impact on Reactivity Example
3-Methylbutan Chain Increases steric hindrance, slowing alkylation rates20% lower yield vs. linear analogs
3,4-Difluorophenyl Group Enhances electrophilic substitution regioselectivity3:1 para/meta nitration ratio
Primary Amine Enables diverse functionalization (e.g., acylation)85% acylation efficiency

Research Findings

  • Microwave-Assisted Synthesis :

    • Suzuki couplings achieve 78% yield in 15 minutes under microwave irradiation, compared to 12 hours conventionally .

  • Fluorine Effects :

    • The 3,4-difluoro configuration increases oxidative stability by 30% compared to mono-fluorinated analogs.

  • Solvent Influence :

    • Polar aprotic solvents (e.g., NMP) improve Buchwald-Hartwig yields by stabilizing Pd intermediates .

Challenges and Limitations

  • Steric Hindrance : The 3-methyl group reduces accessibility for bulky electrophiles (e.g., tert-butyl halides) .

  • Over-Oxidation : Competitive pathways in oxidation reactions limit ketone yields.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine exerts its effects is primarily through its interaction with specific molecular targets. For example, in the case of ticagrelor, the compound acts as a P2Y12 receptor antagonist, inhibiting platelet aggregation and thus preventing thrombotic events . The molecular pathways involved include the inhibition of ADP-mediated platelet activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(3,4-Difluorophenyl)-3-methylbutan-1-amine and its analogs:

Compound Molecular Formula Molecular Weight Substituents Key Data/Findings
This compound C₁₁H₁₄F₂N 195.24 g/mol 3,4-difluorophenyl; 3-methylbutyl Limited direct data; inferred synthesis routes from related compounds .
1-(4-Fluorophenyl)-3-methylbutan-1-amine C₁₁H₁₆FN 181.25 g/mol 4-fluorophenyl; 3-methylbutyl CAS 2285-92-9; lacks reported physical properties (e.g., boiling point) .
1-(4-Fluorophenyl)-3,3-dimethylbutan-1-amine C₁₂H₁₈FN 195.28 g/mol 4-fluorophenyl; 3,3-dimethylbutyl Liquid at RT; MDL MFCD09817387; no safety data available .
1-(3,4-Difluorophenyl)but-3-en-1-amine (7k) C₁₀H₁₁F₂N 183.20 g/mol 3,4-difluorophenyl; butenyl chain NMR data confirms stereochemistry (¹H/¹³C spectra in ).
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine C₁₅H₂₁Cl₂N 286.24 g/mol 3,4-dichlorophenyl; cyclobutyl group Stable at -20°C; synthesized via cycloaddition or halogenation routes .

Structural and Functional Insights

Fluorine vs. Chlorine Substitution: The 3,4-difluorophenyl group in the target compound offers reduced steric bulk compared to the 3,4-dichlorophenyl analog (). The dichlorophenyl derivative () has a higher molecular weight (286.24 g/mol) due to chlorine’s atomic mass, which may reduce solubility compared to fluorine analogs.

Branching and Chain Length :

  • The 3-methylbutyl chain in the target compound provides moderate branching, balancing lipophilicity and steric hindrance. In contrast, the 3,3-dimethylbutyl group in introduces greater steric bulk, likely reducing conformational flexibility and receptor interaction.

Aromatic Ring Modifications :

  • Replacing the 3,4-difluorophenyl group with a 4-fluorophenyl moiety () removes the ortho-fluorine, altering electronic effects and possibly reducing binding specificity in biological targets.
  • The butenyl chain in compound 7k () introduces unsaturation, which could enhance reactivity or serve as a synthetic intermediate for further functionalization.

However, DAST’s sensitivity to moisture and temperature requires careful handling.

Biological Activity

1-(3,4-Difluorophenyl)-3-methylbutan-1-amine is a chemical compound of significant interest due to its potential biological activity. This compound features a difluorophenyl group attached to a 3-methylbutan-1-amine structure, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

  • Molecular Formula : C₁₁H₁₆F₂N
  • Molecular Weight : 235.7 g/mol
  • Structure : The presence of the difluorophenyl group enhances the compound's electronic properties, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly affecting serotonin and norepinephrine reuptake mechanisms. Preliminary studies suggest that this compound may exhibit similar pharmacological profiles.

Key Findings:

  • Neurotransmitter Interaction : Similar compounds have shown activity in inhibiting the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects.
  • Receptor Binding : Initial studies indicate that this compound may interact with various receptors, including adrenergic and serotonergic receptors, influencing multiple biological pathways.

The mechanism of action for this compound involves binding to specific receptors in the central nervous system (CNS). This interaction may modulate neurotransmitter levels and contribute to its observed biological effects.

Potential Mechanisms:

  • Inhibition of Reuptake : By blocking the reuptake of neurotransmitters, the compound could enhance mood and cognitive functions.
  • Agonistic or Antagonistic Effects : Depending on the receptor type, it may act as an agonist or antagonist, influencing various physiological responses.

Table 1: Comparison with Similar Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
This compoundNot availableDifluorinated phenyl groupPotential serotonin/norepinephrine reuptake inhibitor
1-(4-Fluorophenyl)-3-methylbutan-1-amine2285-93-0Contains a fluorinated phenyl groupSimilar neurotransmitter interactions
N,N-Didesmethylsibutramine Hydrochloride84484-78-6Related to sibutramine; similar amine structureInvestigated for weight loss effects

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • Study on Neurotransmitter Systems : A study demonstrated that compounds with similar structures inhibited serotonin reuptake in vitro, leading to increased serotonin levels in synaptic clefts. This suggests a potential antidepressant effect for this compound .
  • In Vivo Efficacy Studies : In animal models, related compounds showed significant effects on behavior consistent with modulation of CNS activity. These findings warrant further investigation into the specific effects of this compound .

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-difluorophenyl)-3-methylbutan-1-amine, and how do reaction conditions influence yield?

The compound can be synthesized via reductive amination of 3,4-difluorobenzaldehyde derivatives with 3-methylbutan-1-amine precursors. A practical approach involves the condensation of 3,4-difluorophenylacetone with methylamine under hydrogenation conditions using palladium catalysts (e.g., Pd/C) in ethanol or methanol. Reaction optimization should focus on:

  • Temperature : Elevated temperatures (50–80°C) improve reaction rates but may reduce enantiomeric purity if chiral intermediates are involved.
  • Catalyst Loading : 5–10% Pd/C typically achieves >80% conversion .
  • Solvent Polarity : Polar aprotic solvents (e.g., THF) favor imine formation, while protic solvents (e.g., MeOH) enhance hydrogenation efficiency .

Q. How can NMR spectroscopy distinguish structural isomers or enantiomers of this compound?

Key ¹H NMR and ¹³C NMR signals for this compound include:

  • Aromatic protons : Multiplet signals at δ 7.22–7.05 ppm (3H, m) due to ortho and para fluorine coupling .
  • Amine protons : Broad singlet at δ 1.58 ppm (2H, br s) .
  • Chiral center differentiation : Enantiomers exhibit splitting in ¹H NMR under chiral shift reagents (e.g., Eu(hfc)₃) or via 2D NOESY to confirm spatial proximity of substituents .

Q. What purification methods are effective for isolating this amine from reaction byproducts?

  • Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–30% EtOAc). The compound’s moderate polarity allows separation from unreacted ketones or imine intermediates.
  • Acid-Base Extraction : Dissolve crude product in dilute HCl (1M), wash with DCM to remove non-basic impurities, then basify with NaOH to precipitate the free amine .
  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing fluorine atoms increase the electrophilicity of the adjacent carbonyl group in intermediates, accelerating nucleophilic attack by amines. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) show:

  • Reduced LUMO energy : The difluorophenyl ring lowers the LUMO of the imine intermediate by ~1.2 eV, enhancing susceptibility to nucleophilic addition .
  • Steric effects : The 3-methylbutan-1-amine chain introduces steric hindrance, which can be mitigated by optimizing solvent polarity to stabilize transition states .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf°) for this compound?

Discrepancies in enthalpy of formation (ΔHf°) often arise from differences in computational methods or experimental calorimetry. To reconcile

  • Benchmark DFT methods : Compare hybrid functionals (e.g., B3LYP) with high-level ab initio methods (e.g., CCSD(T)) for gas-phase calculations .
  • Experimental validation : Use bomb calorimetry with <2% measurement error, correcting for solvent effects in solution-phase studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

Key modifications to explore:

  • Fluorine substitution : Replace 3,4-difluorophenyl with 2,4-difluorophenyl to alter π-π stacking interactions with protein targets .
  • Amine functionalization : Introduce tert-butyl carbamate (Boc) protection to enhance blood-brain barrier penetration .
  • Methyl chain branching : Replace 3-methyl with cyclopropyl to assess conformational rigidity effects on receptor binding .

Methodological Considerations

Q. What analytical techniques validate the absence of urea-based impurities (e.g., from ticagrelor synthesis)?

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect urea derivatives (e.g., m/z 420.1 for ticagrelor-related impurities) .
  • ¹⁹F NMR : Fluorine signals at δ −175.4 ppm indicate trifluoromethyl impurities, absent in the pure amine .

Q. How do solvent dielectric constants affect the compound’s stability during long-term storage?

  • Polar solvents (ε > 30) : Accelerate degradation via hydrolysis; store in anhydrous DMSO or ethanol at −20°C.
  • Non-polar solvents (ε < 5) : Stabilize the amine but risk precipitation; use argon-purged vials to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,4-Difluorophenyl)-3-methylbutan-1-amine
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1-(3,4-Difluorophenyl)-3-methylbutan-1-amine

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